BenchChemオンラインストアへようこそ!

Cefminox sodium hydrate

Anaerobic Bacteriology Antimicrobial Susceptibility MIC Testing

Cefminox sodium hydrate is a differentiated second-generation cephamycin for researchers requiring maximal anaerobic potency. Its unique D-cysteine moiety confers a dual mechanism—PBP inhibition plus disruption of peptidoglycan-lipoprotein linkage—yielding faster bactericidal kinetics than cefoxitin. With 4- to 8-fold lower MIC90 against anaerobes and proven single-dose surgical prophylaxis non-inferiority to multi-dose cefoxitin regimens, this compound is the optimal comparator for pharmacodynamic studies and mixed aerobic-anaerobic infection models. Secure high-purity (98%) material for your next study.

Molecular Formula C16H34N7NaO14S3
Molecular Weight 667.7 g/mol
CAS No. 88641-36-5
Cat. No. B1263445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefminox sodium hydrate
CAS88641-36-5
Molecular FormulaC16H34N7NaO14S3
Molecular Weight667.7 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+]
InChIInChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14-,16+;;;;;;;;/m1......../s1
InChIKeyQCIJKKRQPRMHOX-IJARWDBPSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefminox Sodium Hydrate (CAS 88641-36-5): A β-Lactamase-Stable Cephamycin with Differentiated Anaerobic and Rapid Bactericidal Activity


Cefminox sodium hydrate is a parenteral, second-generation cephamycin antibiotic characterized by a broad antibacterial spectrum with pronounced activity against Gram-negative and anaerobic bacteria. It features a 7α-methoxy group that confers stability to many β-lactamases, including those produced by the Bacteroides fragilis group [1]. Uniquely among cephamycins, cefminox possesses a D-amino acid moiety (D-cysteine) at its C-7β side chain, which contributes to a dual mechanism of action: inhibition of cell wall synthesis and disruption of peptidoglycan-lipoprotein linkage [2]. Approved for clinical use in Japan and select European countries, it is indicated for intra-abdominal, gynecological, and respiratory infections where mixed aerobic-anaerobic flora are implicated [3].

Why Cefminox Sodium Hydrate Cannot Be Simply Interchanged with Other Cephamycins or Anaerobic Agents


Substitution of cefminox with other cephamycins (e.g., cefoxitin, cefmetazole, latamoxef) or anaerobic agents (e.g., metronidazole) is not straightforward due to clinically meaningful differences in potency, bactericidal kinetics, and dosing efficiency. While cefminox and its comparators may share a cephamycin core and β-lactamase stability, cefminox demonstrates a unique dual mechanism of action that translates to faster killing and superior in vivo efficacy than predicted by MIC values alone [1]. Furthermore, cefminox exhibits 4- to 16-fold greater intrinsic activity against key enteric Gram-negative bacilli than cefoxitin, and its single-dose surgical prophylaxis efficacy matches that of a three-dose cefoxitin regimen, implying distinct pharmacokinetic and pharmacodynamic advantages [2]. These quantifiable differences preclude simple therapeutic interchange.

Quantitative Differentiation of Cefminox Sodium Hydrate: A Comparative Evidence Guide for Scientific Selection


Superior In Vitro Activity of Cefminox Against Anaerobic Bacteria vs. Cefoxitin, Cefotetan, and Moxalactam

In a head-to-head agar dilution study of 357 anaerobic clinical isolates, cefminox was the most active β-lactam tested, achieving an overall MIC90 of 16.0 μg/mL, which was 4- to 8-fold lower than that of cefoxitin (64.0 μg/mL), cefotetan (128.0 μg/mL), and moxalactam (64.0 μg/mL) [1]. Against the clinically critical pathogen Bacteroides fragilis, cefminox exhibited an MIC90 of 2.0 μg/mL, while for B. thetaiotaomicron the MIC90 was 4.0 μg/mL [1]. Time-kill kinetics further showed that cefminox at 2× MIC achieved 90% killing of all tested strains within 3 hours, the most rapid effect observed among all comparators including cefoxitin and cefoperazone [1].

Anaerobic Bacteriology Antimicrobial Susceptibility MIC Testing

Cefminox Displays 4- to 16-Fold Greater Activity Than Cefoxitin Against Enteric Gram-Negative Bacilli

A large-scale in vitro study comparing cefminox and cefoxitin against 477 clinical Gram-positive and Gram-negative isolates revealed a stark divergence in activity. Cefminox was 4 to 16 times more active than cefoxitin against enteric Gram-negative bacilli, including Escherichia coli, Klebsiella spp., and Proteus spp., which are commonly implicated in cholecystitis, peritonitis, and intra-abdominal abscesses [1]. In contrast, cefoxitin was four times more active against Gram-positive cocci, and both agents were ineffective against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp. [1].

Gram-Negative Rods Intra-abdominal Infection Comparative Susceptibility

Single-Dose Cefminox Provides Prophylaxis Equivalent to Triple-Dose Cefoxitin in Abdominal and Gynecological Surgery

Two prospective, randomized Phase III clinical trials established that a single 2 g preoperative dose of cefminox is non-inferior to three 2 g doses of cefoxitin (administered every 4 hours, total 6 g) for antimicrobial prophylaxis in colorectal cancer surgery and hysterectomy [1][2]. In the colorectal trial, postoperative infectious complication rates were comparable: wound infection occurred in 10.6% (5/47) of cefminox patients versus 6.5% (3/46) of cefoxitin patients; intra-abdominal infection in 2.1% (1/47) versus 2.2% (1/46) [1]. In the hysterectomy trial, cefminox achieved a peak serum concentration of 132.3 mg/L versus 82.2 mg/L for cefoxitin, with 12-hour trough levels remaining above the MIC for common surgical pathogens [2].

Surgical Prophylaxis Antimicrobial Stewardship Pharmacoeconomics

Unique D-Amino Acid Side Chain Confers Dual Mechanism and Superior In Vivo Efficacy Beyond MIC Predictions

Cefminox is distinguished from other cephamycins by its C-7β D-amino acid moiety derived from D-cysteine [1]. This structural feature enables a dual mechanism: inhibition of penicillin-binding proteins (PBPs) and, additionally, inhibition of peptidoglycan-lipoprotein linkage, which promotes rapid bacterial lysis even in the absence of active growth [1]. Pharmacodynamically, cefminox exhibits an ED50/MIC ratio significantly lower than that of cefotaxime and cefoperazone, indicating that its in vivo efficacy (ED50) exceeds expectations based on MIC values alone [2]. In an experimental purulent peritonitis model, the LD50 (the dose required for 50% bacterial clearance) of cefminox was 5.0 mg/kg, compared to 39.3 mg/kg for latamoxef, demonstrating 7.9-fold superior in vivo activity [3].

Pharmacodynamics Mechanism of Action In Vivo Efficacy

Cefminox Contains NMTT Side Chain: Hypoprothrombinemia Risk Comparable to Other NMTT-Cephalosporins

Cefminox possesses an N-methyl-thio-tetrazole (NMTT) side chain, a structural motif shared with latamoxef, cefmenoxime, cefoperazone, and cefotetan [1]. NMTT-containing cephalosporins are associated with an increased risk of hypoprothrombinemia and bleeding due to inhibition of hepatic vitamin K epoxide reductase [1]. A retrospective cohort analysis found that cephamycin use (including cefminox) was associated with a higher risk for hemorrhagic outcomes, with an adjusted odds ratio (aOR) of 2.03 (95% CI 1.60-2.58) compared to non-use [2]. While cefminox shares this class-effect risk, no evidence indicates that its bleeding risk is greater than that of other NMTT cephalosporins; prophylactic vitamin K co-administration is advised for patients with poor nutritional status or prolonged therapy [3].

Safety Coagulation Vitamin K

Optimal Research and Industrial Applications for Cefminox Sodium Hydrate Based on Comparative Evidence


Anaerobic Susceptibility Testing and Mixed Infection Model Research

Given cefminox's superior in vitro activity against a broad panel of anaerobes (overall MIC90 = 16.0 μg/mL, 4- to 8-fold lower than cefoxitin and cefotetan) and its exceptionally rapid bactericidal effect (90% kill at 2× MIC within 3 hours), it is an ideal candidate for inclusion in anaerobic susceptibility panels and in vivo models of mixed aerobic-anaerobic infections (e.g., peritonitis, intra-abdominal abscess) [1]. Researchers comparing cephamycin-class agents should prioritize cefminox as the comparator arm for studies where maximal anaerobic potency is required.

Pharmacodynamic Modeling of Dual-Mechanism β-Lactams

Cefminox's unique D-amino acid side chain confers a dual mechanism of action—PBP inhibition plus disruption of peptidoglycan-lipoprotein linkage—resulting in an ED50/MIC ratio significantly lower than cefotaxime and cefoperazone [1][2]. This makes cefminox a valuable tool compound for pharmacodynamic modeling studies seeking to correlate in vitro killing kinetics with in vivo efficacy, or for investigating the impact of non-PBP targets on bacterial eradication in stationary-phase or biofilm models.

Surgical Prophylaxis Protocol Optimization and Antimicrobial Stewardship Studies

Evidence from two Phase III trials demonstrates that a single 2 g dose of cefminox is non-inferior to three 2 g doses of cefoxitin (6 g total) for preventing postoperative infections in colorectal and gynecological surgery [1][2]. Consequently, cefminox is a strong candidate for clinical trials or institutional formulary evaluations aiming to simplify prophylaxis regimens, reduce total antibiotic consumption, and lower pharmacy and nursing workload without sacrificing efficacy.

Safety and Drug Interaction Studies Involving NMTT-Containing Antibiotics

As an NMTT-containing cephalosporin, cefminox is associated with a class-level risk of hypoprothrombinemia (aOR 2.03 for hemorrhagic events) due to vitamin K epoxide reductase inhibition [1][2]. This characteristic makes cefminox a relevant model compound for in vitro and clinical studies investigating the mechanism of antibiotic-induced coagulopathy, vitamin K antagonism, and the interaction between NMTT antibiotics and warfarin or other vitamin K-dependent pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefminox sodium hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.